Cas no 2979-89-7 (Hexanoic acid,4,4-dimethyl-)

Hexanoic acid,4,4-dimethyl- structure
Hexanoic acid,4,4-dimethyl- structure
Product Name:Hexanoic acid,4,4-dimethyl-
CAS-nummer:2979-89-7
MF:C8H16O2
MW:144.211442947388
CID:240599
PubChem ID:12563914
Update Time:2025-04-19

Hexanoic acid,4,4-dimethyl- Chemische en fysische eigenschappen

Naam en identificatie

    • Hexanoic acid,4,4-dimethyl-
    • 4,4-dimethylHexanoic acid
    • 5,5-DIMETHYLHEPTANOIC ACID
    • 4,4-Dimethyl-hexancarbonsaeure
    • 4,4-dimethyl-hexanoic acid
    • 4,4-Dimethylhexansaeure
    • Hexanoic acid,4,4-dimethyl
    • DTXSID80502693
    • AKOS006277178
    • SCHEMBL1572939
    • 4,4-DIMETHYLHEXANOICACID
    • FT-0658573
    • 4-dimethylhexanoic acid
    • 2979-89-7
    • Inchi: 1S/C8H16O2/c1-4-8(2,3)6-5-7(9)10/h4-6H2,1-3H3,(H,9,10)
    • InChI-sleutel: CDDLKCXJAFKTMW-UHFFFAOYSA-N
    • LACHT: OC(CCC(C)(C)CC)=O

Berekende eigenschappen

  • Exacte massa: 144.11500
  • Monoisotopische massa: 144.115029749g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 10
  • Aantal draaibare bindingen: 4
  • Complexiteit: 116
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.3
  • Topologisch pooloppervlak: 37.3Ų

Experimentele eigenschappen

  • PSA: 37.30000
  • LogboekP: 2.28740

Hexanoic acid,4,4-dimethyl- Gerelateerde literatuur

  • 1. A new route to hydrophobic amino acids using copper-promoted reactions of serine-derived organozinc reagents
    Hervé J. C. Deboves,Urszula Grabowska,Adriana Rizzo,Richard F. W. Jackson J. Chem. Soc. Perkin Trans. 1 2000 4284
  • 2. 842. The elimination of carbon monoxide from acid derivatives. Part II. Friedel–Crafts reactions (i) with αα-dialkylglutaric anhydrides, (ii) involving cyclisation with elimination
    Eugene Rothstein,William G. Schofield J. Chem. Soc. 1965 4566
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